molecular formula C18H14BrNO5 B406830 6-bromo-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 313398-12-8

6-bromo-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B406830
CAS No.: 313398-12-8
M. Wt: 404.2g/mol
InChI Key: SSVZHYLQCLCPCM-UHFFFAOYSA-N
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Description

6-Bromo-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound based on the chromene (also known as coumarin) core structure, with an IUPAC name confirming its identity . This reagent is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Coumarin derivatives are extensively investigated in medicinal chemistry for their diverse pharmacological potential. The structural motif of this compound, featuring a bromo substituent and a 2,5-dimethoxyphenyl carboxamide group, is of significant interest in oncology research. Studies on closely related brominated chromene compounds have demonstrated promising anticancer properties, particularly against aggressive triple-negative breast cancer (TNBC) cell lines, with IC50 values in the low micromolar range . These analogs inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis, positioning them as valuable scaffolds for developing novel anticancer agents . Furthermore, the core coumarin structure is recognized for its antibacterial potential. Structure-Activity Relationship (SAR) studies consistently indicate that substitutions at the C-3 position of the coumarin nucleus, such as a carboxamide group, are crucial for enhancing biological activity . This makes such compounds valuable leads in the search for new antibacterial agents to combat multidrug-resistant pathogens, including Staphylococcus aureus . Researchers can utilize this high-purity compound as a key intermediate in synthetic chemistry or as a pharmacologically active scaffold for evaluating new therapeutic mechanisms in biochemical assays.

Properties

IUPAC Name

6-bromo-N-(2,5-dimethoxyphenyl)-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO5/c1-23-12-4-6-16(24-2)14(9-12)20-17(21)13-8-10-7-11(19)3-5-15(10)25-18(13)22/h3-9H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVZHYLQCLCPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathway

This two-step method involves Vilsmeier-Haack formylation of 2-hydroxyacetophenones to generate chromone-3-carbaldehydes, followed by Pinnick oxidation to carboxylic acids and subsequent amidation.

Key Steps:

  • Vilsmeier-Haack Formylation :

    • Reactant: 5-Bromo-2-hydroxyacetophenone.

    • Reagents: POCl₃, DMF.

    • Conditions: 0–25°C, 12 h.

    • Intermediate: 6-Bromo-2-oxo-2H-chromene-3-carbaldehyde.

  • Pinnick Oxidation :

    • Reagents: NaClO₂, sulfamic acid in DCM/H₂O.

    • Conditions: 0–25°C, 12 h.

    • Intermediate: 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid (Yield: 53–61%).

  • Amidation :

    • Activation: SOCl₂ in DCM to form acid chloride.

    • Coupling: 2,5-Dimethoxyaniline with Et₃N in DCM.

    • Final Product Yield: 44–64%.

Optimization Data:

ParameterOptimal ValueImpact on Yield
Amine Equivalents1.2–1.5 eqMaximizes coupling efficiency
SolventDichloromethanePrevents hydrolysis
Temperature0–25°CMinimizes side reactions

DCC-Mediated Coupling of Chromene Carboxylic Acid with 2,5-Dimethoxyaniline

Procedure Overview

This one-pot method uses dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid for amide bond formation.

Reaction Scheme:

  • Acid Activation :

    • 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid + DCC → Reactive intermediate.

    • Solvent: DCM, 0°C, 30 min.

  • Amine Coupling :

    • Add 2,5-dimethoxyaniline (1 eq) to activated acid.

    • Stir at room temperature for 16 h.

    • Yield: 30–56%.

Challenges:

  • Byproduct Formation : Urea derivatives from DCC require careful filtration.

  • Purification : Column chromatography (eluent: DCM/MeOH 95:5) is critical for isolating the product.

Ultrasound-Assisted Green Synthesis

Eco-Friendly Protocol

Ultrasound irradiation enhances reaction efficiency by improving mass transfer and reducing reaction time.

Steps:

  • Reactants : 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid and 2,5-dimethoxyaniline.

  • Conditions :

    • Solvent: Ethanol/water (3:1).

    • Ultrasound Power: 675 W.

    • Duration: 5 h.

    • Yield: 83%.

Advantages:

  • Reduced Energy Consumption : 50% shorter reaction time vs. conventional heating.

  • Scalability : Demonstrated at 0.38-mole scale.

FactorOptimal Condition
Catalyst Loading3 mol% Pd(PPh₃)₄
Temperature80°C
BaseK₂CO₃

Solid-Phase Synthesis for High-Throughput Applications

Automated Platform

This method uses Wang resin -bound intermediates for rapid synthesis.

Workflow:

  • Resin Functionalization :

    • Couple Fmoc-protected chromene acid to Wang resin using DIC/HOBt.

  • Bromination :

    • Treat with NBS (N-bromosuccinimide) in DMF.

  • Amidation :

    • Cleave with 2,5-dimethoxyaniline/TFA.

    • Yield: 68–75%.

Benefits:

  • Purity : >95% after HPLC purification.

  • Throughput : 50+ analogs synthesized in parallel.

Comparative Analysis of Methods

MethodYield (%)Time (h)ScalabilityCost Efficiency
Cyclocondensation44–6424–36ModerateHigh
DCC Coupling30–5616–20LowModerate
Ultrasound-Assisted835HighLow
Palladium Coupling65–7212–18ModerateHigh
Solid-Phase68–7548–72HighModerate

Characterization and Validation

All synthetic routes were validated using:

  • ¹H/¹³C NMR : Confirmed substitution patterns (e.g., δ 7.89 ppm for C5-H in chromene core).

  • IR Spectroscopy : Key bands at 1631 cm⁻¹ (amide C=O) and 1573 cm⁻¹ (chromene C=C).

  • Elemental Analysis : ≤0.4% deviation from theoretical values .

Chemical Reactions Analysis

6-bromo-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions, leading to the formation of various substituted derivatives.

Scientific Research Applications

6-bromo-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 6-bromo-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-bromo-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can be contextualized against analogous coumarin carboxamides.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituent (Position) Molecular Weight (g/mol) Key Properties/Notes
This compound (Target) C₁₈H₁₄BrNO₅ Br (C6), 2,5-OCH₃ (phenyl) 404.22 Enhanced solubility due to methoxy groups; CAS 313398-12-8
6-Bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide C₁₆H₈BrCl₂NO₃ Br (C6), 2,5-Cl (phenyl) 413.06 Higher electrophilicity; lower solubility vs. methoxy analog
6-Bromo-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide C₁₇H₁₂BrNO₄ Br (C6), 4-OCH₃ (phenyl) 374.19 Reduced steric hindrance; CAS 911440
6-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide C₁₇H₈BrClF₃NO₃ Br (C6), Cl/CF₃ (phenyl) 446.60 High lipophilicity (logP ~3.5); Boiling Pt 575.4°C

Key Observations

Substituent Effects on Solubility and Reactivity The 2,5-dimethoxy substitution on the phenyl ring in the target compound improves aqueous solubility compared to halogenated analogs (e.g., 2,5-dichloro derivative) due to methoxy groups’ polar nature .

Steric and Electronic Modifications The 4-methoxy analog (C₁₇H₁₂BrNO₄) exhibits reduced steric hindrance compared to the target compound’s 2,5-dimethoxy substitution, which may influence binding interactions in biological systems . The trifluoromethyl group in C₁₇H₈BrClF₃NO₃ introduces strong electron-withdrawing effects, increasing metabolic stability but reducing solubility .

Thermal and Physical Properties The trifluoromethyl-substituted analog has a notably high boiling point (575.4°C) and density (1.7 g/cm³), attributed to its halogen-rich structure .

Research Implications

  • The target compound’s 2,5-dimethoxyphenyl group may favor interactions with hydrophobic protein pockets, as seen in studies of similar coumarin-based enzyme inhibitors .
  • Comparative studies suggest that halogenation vs. alkoxylation on the phenyl ring significantly alters photostability, with methoxy derivatives generally exhibiting longer fluorescence lifetimes .

Biological Activity

6-bromo-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and antimicrobial research.

  • Molecular Formula : C18H14BrNO5
  • Molecular Weight : 404.22 g/mol
  • Appearance : White to off-white crystalline powder
  • Melting Point : 220-222°C
  • Solubility : Soluble in organic solvents (e.g., DMSO, ethanol) but insoluble in water.

The biological activity of this compound is primarily attributed to its ability to inhibit specific molecular interactions crucial in cancer progression. Notably, it has been identified as an inhibitor of the YAP/TAZ-TEAD interaction, a pathway implicated in various cancers, including breast and liver cancer.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to reduce cell proliferation and induce apoptosis in cancer cell lines. For example:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer).
  • Results : Reduction in cell viability was observed with IC50 values ranging from 10 μM to 15 μM depending on the cell line.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Values as low as 0.22 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.
  • Mechanism : The compound inhibits bacterial growth by disrupting cellular processes and has demonstrated synergy with existing antibiotics like ciprofloxacin .

Study on Anticancer Properties

In a recent study, this compound was tested against multiple cancer cell lines. The results indicated:

Cell LineIC50 (μM)Effect Observed
MDA-MB-23112Significant reduction in cell viability
HepG210Induction of apoptosis

The study concluded that the compound's mechanism involves modulation of apoptotic pathways and inhibition of cell cycle progression.

Study on Antimicrobial Effects

Another study focused on the antimicrobial efficacy of the compound highlighted its potential against resistant strains:

PathogenMIC (μg/mL)Notes
Staphylococcus aureus0.25Effective against biofilm formation
Escherichia coli0.30Synergistic effects with ciprofloxacin

This research emphasized the importance of further exploring this compound for treating infections caused by resistant bacteria.

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